![molecular formula C23H24ClN3O4 B2966251 methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate CAS No. 1251602-04-6](/img/structure/B2966251.png)
methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate” is a complex organic molecule. It contains a total of 41 bonds, including 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, and 12 aromatic bonds. The molecule also includes 2 six-membered rings, 1 aromatic ester, 2 secondary aliphatic amides, and 1 aromatic hydroxyl .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring multiple functional groups and rings. It includes a benzodiazepine ring, which is a seven-membered ring containing two nitrogen atoms, and an acetate group attached to the benzodiazepine ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques and Transformations
Research into benzodiazepine derivatives, including those related to the specified compound, has focused on innovative synthesis methods. For example, studies have detailed the synthesis of benzodiazepines through conversions involving N-alkylaminobenzophenones, leading to the formation of corresponding benzodiazepines in vivo across various species, suggesting potential pharmacological activities derived from these transformations (Lahti & Gall, 1976). Another study elaborates on the synthesis and reactions of cyclohepta[b]pyrroles leading to novel benzodiazepine systems, indicating the structural versatility and potential application of these compounds in creating diverse chemical entities (Abe et al., 1990).
Biological Applications
Antipsychotic and Anticonvulsant Agents
Some benzodiazepine derivatives have been synthesized and evaluated for their antipsychotic and anticonvulsant properties, suggesting their therapeutic potential in treating psychiatric and neurological disorders (Kaur et al., 2012). This indicates the relevance of methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate and similar compounds in drug discovery and development for neurological conditions.
Analytical Techniques
Quantitative Analysis and Detection
The study of methylglyoxal, a compound structurally related to benzodiazepines, includes methodologies for its quantitative analysis in biological samples, highlighting the importance of analytical chemistry in understanding the behavior and effects of such compounds within biological systems (Nemet et al., 2006). These techniques are crucial for the research and development of benzodiazepine derivatives in various scientific and medicinal contexts.
Structural and Mechanistic Insights
Crystal Structures and Conformational Studies
The structural elucidation of benzodiazepine derivatives, including analysis of their crystal structures and conformational dynamics, provides fundamental insights into their chemical behavior and potential interactions with biological targets. Studies on specific benzodiazepine compounds reveal details about their molecular forms and assembly modes in crystals, contributing to a deeper understanding of their chemical and pharmacological properties (Kravtsov et al., 2012).
Propriétés
IUPAC Name |
methyl 2-[1-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-7,8-dimethyl-2-oxo-5H-1,5-benzodiazepin-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-14-8-19-20(9-15(14)2)27(22(29)10-17(26-19)11-23(30)31-3)13-21(28)25-12-16-6-4-5-7-18(16)24/h4-10,26H,11-13H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDVOIOEDJMSOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=O)C=C(N2)CC(=O)OC)CC(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (5-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-7,8-dimethyl-4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.